(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
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Overview
Description
The compound contains a chromene moiety, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring. Chromenes and their derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chromene derivatives are often synthesized through aldol condensation of 2H chromene-3-carbaldehydes with acetone .Molecular Structure Analysis
The compound has a (Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl) moiety, indicating the presence of a nitrile group (-CN), a dichloro-substituted chromene ring, and a (Z)-alkene. The (Z) configuration refers to the geometric isomer where the highest priority groups are on the same side of the double bond .Scientific Research Applications
Synthesis and Characterization
Research in the field of chemistry has explored the synthesis and characterization of compounds with structures similar to "(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide". These studies involve the preparation of chromen derivatives and related compounds through various synthetic routes, providing insights into their molecular structures and properties. For example, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoates and their characterization through spectrometric techniques such as IR, UV, and NMR offers a foundation for understanding the chemical behavior of related compounds (Johnson et al., 2006).
Crystal Structure and Reactivity
The crystal structure and reactivity of related compounds have been extensively studied, providing valuable information on the molecular arrangement and potential reactivity pathways. For instance, the analysis of the molecular structure of thioamide derivatives and their spectroscopic characterization highlights the structural features and potential chemical reactivity of compounds within this class (Prasanth et al., 2015). These studies contribute to a deeper understanding of the interactions and reactivity of chromen derivatives, which are closely related to the compound of interest.
Application in Heterocyclic Chemistry
The application of compounds similar to "(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide" in heterocyclic chemistry is another area of interest. Research has focused on the synthesis of heterocyclic compounds using cyanoacetamide derivatives, illustrating the versatility of these compounds in synthesizing biologically active molecules with potential therapeutic applications (Bialy & Gouda, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O4/c1-29-20-4-3-14(9-21(20)30-2)5-6-27-23(28)17(12-26)8-15-7-16-10-18(24)11-19(25)22(16)31-13-15/h3-4,7-11H,5-6,13H2,1-2H3,(H,27,28)/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDOASQVPSAECP-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC3=C(C(=CC(=C3)Cl)Cl)OC2)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC3=C(C(=CC(=C3)Cl)Cl)OC2)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
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